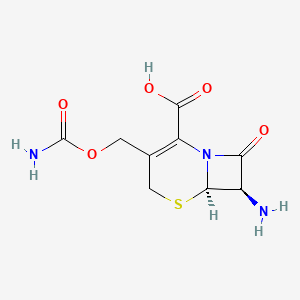
(7R)-7-Amino Cefoxitin(Cefoxitin Impurity J)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefoxitin is known for its broad-spectrum antibacterial properties and resistance to β-lactamase enzymes produced by bacteria . The impurity (7R)-7-Amino Cefoxitin is significant in the pharmaceutical industry for quality control and analytical method development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (7R)-7-Amino Cefoxitin involves multiple steps starting from cephalothin. One common method includes the base-catalyzed isomerization of cefoxitin to produce various impurities, including (7R)-7-Amino Cefoxitin . The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the desired isomerization and purity.
Industrial Production Methods
Industrial production of (7R)-7-Amino Cefoxitin follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity is produced in pure form. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis and confirm the structure of the impurity .
Analyse Chemischer Reaktionen
Types of Reactions
(7R)-7-Amino Cefoxitin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (7R)-7-Amino Cefoxitin may yield various oxidized derivatives, while substitution reactions can produce different functionalized compounds .
Wissenschaftliche Forschungsanwendungen
(7R)-7-Amino Cefoxitin has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with bacterial enzymes and its role in antibiotic resistance mechanisms.
Medicine: Investigated for its potential therapeutic applications and its role in the stability and efficacy of cefoxitin formulations.
Wirkmechanismus
The mechanism of action of (7R)-7-Amino Cefoxitin involves its interaction with bacterial cell wall synthesis. Like cefoxitin, it inhibits the synthesis of peptidoglycan, an essential component of the bacterial cell wall. This inhibition leads to the weakening and eventual lysis of the bacterial cell. The methoxy group in cefoxitin provides stability against β-lactamase enzymes, enhancing its antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cephalothin: A first-generation cephalosporin antibiotic.
Cefoxitin: The parent compound, a second-generation cephalosporin.
Methoxycefoxitin: A side-chain methoxylated derivative of cefoxitin.
Cefoxitin Lactone: A lactone derivative lacking the carbamyl grouping in cefoxitin.
Uniqueness
(7R)-7-Amino Cefoxitin is unique due to its specific structural modifications, which provide distinct properties compared to other cephalosporin derivatives. Its stability and resistance to β-lactamase enzymes make it a valuable compound for research and quality control in the pharmaceutical industry .
Eigenschaften
Molekularformel |
C9H11N3O5S |
|---|---|
Molekulargewicht |
273.27 g/mol |
IUPAC-Name |
(6R,7R)-7-amino-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H11N3O5S/c10-4-6(13)12-5(8(14)15)3(1-17-9(11)16)2-18-7(4)12/h4,7H,1-2,10H2,(H2,11,16)(H,14,15)/t4-,7-/m1/s1 |
InChI-Schlüssel |
ZJIANJKJAAXAOC-CLZZGJSISA-N |
Isomerische SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)COC(=O)N |
Kanonische SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate](/img/structure/B13420879.png)
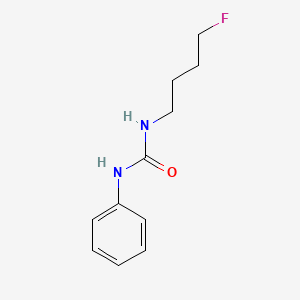
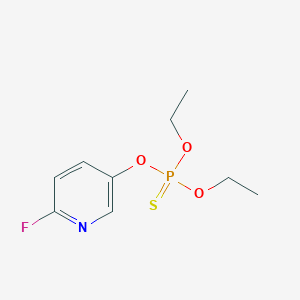
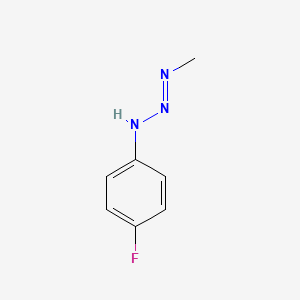
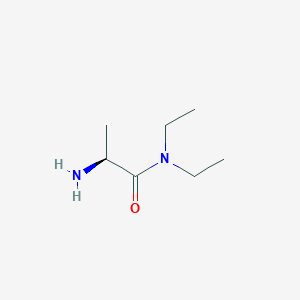
![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)
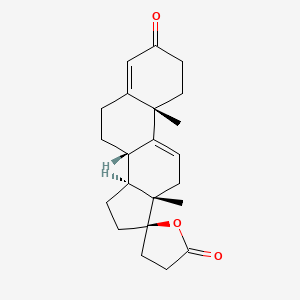
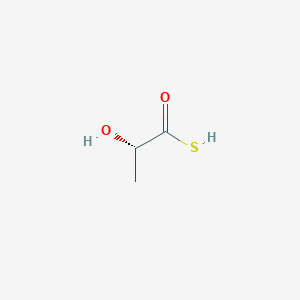
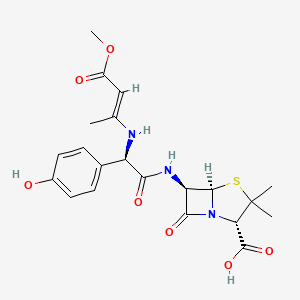
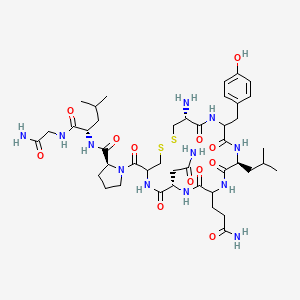
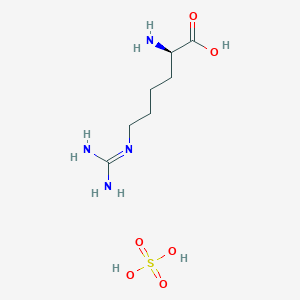
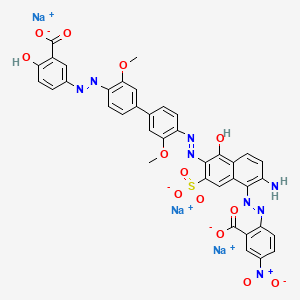
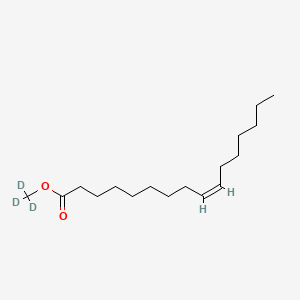
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
